molecular formula C9H6ClN B030040 7-Chloroquinoline CAS No. 612-61-3

7-Chloroquinoline

Cat. No. B030040
Key on ui cas rn: 612-61-3
M. Wt: 163.6 g/mol
InChI Key: QNGUPQRODVPRDC-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

7-Chloroquinoline (2.2 g, 13.45 mmol) was dissolved in chloroform (100 mL) and treated with 3-chloroperoxybenzoic acid (3.32 g, 13.45 mmol). The reaction was stirred at 45° C. for 30 minutes after which the oxidation was deemed complete. Water (100 mL), 1 N sodium hydroxide (50 mL) and dichloromethane (200 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude N-oxide was treated with phosphorus oxychloride (20 ml, 218 mmol) and heated at 110° C. After 5 minutes the chlorination was deemed complete and the solution evaporated to dryness under reduced pressure. The crude product was partitioned between water (50 mL), 1 N sodium hydroxide (50 mL) and ethyl acetate (200 mL). The organic phase was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired 2,7-dichloroquinoline (0.98 g, 4.95 mmol, 36.8% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[Cl:12]C1C=C(C=CC=1)C(OO)=O.[OH-].[Na+].P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl.ClCCl.O>[Cl:12][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=CC=C2C=CC=NC2=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 30 minutes after which the oxidation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the phases mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated at 110° C
WAIT
Type
WAIT
Details
After 5 minutes the chlorination was deemed complete
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between water (50 mL), 1 N sodium hydroxide (50 mL) and ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.95 mmol
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 36.8%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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